molecular formula C13H16F3NO B14301003 N-Butyl-2,2,2-trifluoro-N-(4-methylphenyl)acetamide CAS No. 112983-31-0

N-Butyl-2,2,2-trifluoro-N-(4-methylphenyl)acetamide

Cat. No.: B14301003
CAS No.: 112983-31-0
M. Wt: 259.27 g/mol
InChI Key: VLIBXAJSMACMBW-UHFFFAOYSA-N
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Description

N-Butyl-2,2,2-trifluoro-N-(4-methylphenyl)acetamide is a chemical compound characterized by the presence of a butyl group, a trifluoromethyl group, and a 4-methylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2,2,2-trifluoro-N-(4-methylphenyl)acetamide typically involves the reaction of butylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 4-methylphenylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2,2,2-trifluoro-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines and alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of trifluoroacetic acid and 4-methylphenylacetamide.

    Reduction: Formation of butylamine and 4-methylphenylmethanol.

    Substitution: Formation of various substituted acetamides depending on the substituent introduced.

Scientific Research Applications

N-Butyl-2,2,2-trifluoro-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Butyl-2,2,2-trifluoro-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl functionality.

    N-Methyl-2,2,2-trifluoroacetamide: Contains a methyl group instead of a butyl group.

    N-(4-Fluorophenyl)-2,2,2-trifluoroacetamide: Contains a fluorophenyl group instead of a methylphenyl group.

Uniqueness

N-Butyl-2,2,2-trifluoro-N-(4-methylphenyl)acetamide is unique due to the combination of its butyl, trifluoromethyl, and 4-methylphenyl groups. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

112983-31-0

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

N-butyl-2,2,2-trifluoro-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C13H16F3NO/c1-3-4-9-17(12(18)13(14,15)16)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3

InChI Key

VLIBXAJSMACMBW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=C(C=C1)C)C(=O)C(F)(F)F

Origin of Product

United States

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